molecular formula C21H32O3 B1237661 16alpha-Hydroxypregnenolone CAS No. 520-88-7

16alpha-Hydroxypregnenolone

Cat. No.: B1237661
CAS No.: 520-88-7
M. Wt: 332.5 g/mol
InChI Key: ZAKJZPQDUPCXSD-YRWKUUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16alpha-hydroxypregnenolone is a hydroxypregnenolone that is pregnenolone substituted by a alpha-hydroxy group at position 16. It has a role as a human metabolite. It is a hydroxypregnenolone, a 16alpha-hydroxy steroid and a 3beta-hydroxy-Delta(5)-steroid.
This compound, also known as 3b, 16a-dihydroxypreg-5-en-20-one or 5-pregnene-3b, 16a-diol-20-one, belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. Thus, this compound is considered to be a steroid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.

Properties

CAS No.

520-88-7

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

1-[(3S,8S,9S,10R,13S,14S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H32O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h4,14-19,23-24H,5-11H2,1-3H3/t14-,15+,16-,17-,18+,19-,20-,21-/m0/s1

InChI Key

ZAKJZPQDUPCXSD-YRWKUUEZSA-N

Isomeric SMILES

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O

SMILES

CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Canonical SMILES

CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

520-88-7

physical_description

Solid

Synonyms

3 alpha,16 alpha-dihydroxypregn-5-en-20-one
3 beta,16 alpha-dihydroxypregn-5-en-20-one
3 beta,16 beta-dihydroxypregn-5-en-20-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16alpha-Hydroxypregnenolone
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16alpha-Hydroxypregnenolone
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16alpha-Hydroxypregnenolone
Reactant of Route 4
16alpha-Hydroxypregnenolone
Reactant of Route 5
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Reactant of Route 6
16alpha-Hydroxypregnenolone

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